molecular formula C19H20N2O3 B2459655 N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023491-76-0

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2459655
CAS RN: 1023491-76-0
M. Wt: 324.38
InChI Key: CZHFKBKHPJXZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPA is a member of the cyclopentane carboxamide family and has been found to exhibit potent analgesic and anti-inflammatory properties.

Scientific Research Applications

MNPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. MNPA has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of MNPA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. MNPA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
MNPA has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases. MNPA has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MNPA has also been found to be stable under a wide range of conditions, which makes it suitable for long-term storage. However, MNPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. MNPA also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

MNPA has several potential future directions for research. One area of interest is the development of MNPA analogs with improved pharmacokinetic properties. Another area of interest is the investigation of MNPA's potential in the treatment of neurodegenerative diseases. Additionally, MNPA could be further studied for its potential in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease.
Conclusion
In conclusion, MNPA is a promising compound with potential therapeutic applications in the treatment of chronic pain, inflammatory diseases, and neurodegenerative diseases. Its potent analgesic and anti-inflammatory properties make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of MNPA and to explore its potential in other therapeutic areas.

Synthesis Methods

MNPA can be synthesized through a multistep process that involves the reaction of 3-methyl-4-nitrophenylacetonitrile with phenylmagnesium bromide, followed by cyclization with diethyl oxalate. The resulting product is then subjected to a series of purification steps to obtain pure MNPA.

properties

IUPAC Name

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-13-16(9-10-17(14)21(23)24)20-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHFKBKHPJXZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

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